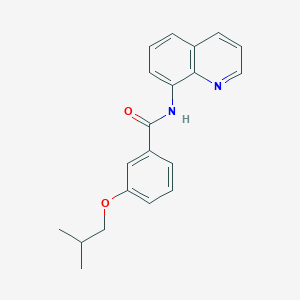![molecular formula C15H20N2O3 B7537523 4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)
4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that it inhibits the growth of cancer cells by disrupting the cell cycle. Moreover, this compound has been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one exhibits low toxicity towards normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Furthermore, this compound has been shown to inhibit the growth of fungi and bacteria, indicating its potential as an antimicrobial agent. Additionally, it has been reported to exhibit neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one in lab experiments is its low toxicity towards normal cells. This makes it a promising candidate for the development of anticancer drugs with fewer side effects. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one. One of the areas of research is the development of novel anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of neurological disorders. Moreover, the development of new synthesis methods and the improvement of the compound's solubility are also important areas of research.
Conclusion:
In conclusion, 4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one is a synthetic compound with potential therapeutic applications. Its antitumor, antimicrobial, and neuroprotective properties make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one involves the reaction of 2,4,6-trimethylphenol with acetyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of a suitable solvent to obtain the final compound. The synthesis of this compound has been reported in several scientific journals.
Scientific Research Applications
4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines. Additionally, it has been shown to possess antifungal and antibacterial properties. Furthermore, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[2-(2,4,6-trimethylphenoxy)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-6-11(2)15(12(3)7-10)20-9-14(19)17-5-4-16-13(18)8-17/h6-7H,4-5,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMWZQNUQLEOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2CCNC(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)




![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)

![4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)


![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)
![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)